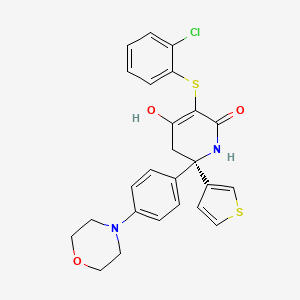![molecular formula C22H20O9 B10789104 (1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one](/img/structure/B10789104.png)
(1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[43103,8]decan-4-one is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one typically involves multi-step organic synthesis. Key steps may include:
Formation of the Tricyclic Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Functional Groups: Sequential addition of benzoyl, hydroxyl, and methoxy groups through specific reagents and catalysts.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods: Industrial production may involve optimizing the synthetic route for scalability, including:
Batch or Continuous Flow Processes: To enhance yield and efficiency.
Catalyst Selection: Using catalysts that improve reaction rates and selectivity.
Green Chemistry Approaches: Minimizing waste and using environmentally friendly solvents and reagents.
Types of Reactions:
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Ketones or aldehydes derived from the hydroxyl groups.
Reduction Products: Alcohols derived from the benzoyl group.
Substitution Products: Compounds with new functional groups replacing the methoxy group.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition Studies: Investigating its role as an inhibitor for specific enzymes.
Biochemical Pathways: Studying its interaction with biological molecules.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Therapeutic Agents: Exploring its efficacy as a therapeutic agent for various diseases.
Industry:
Material Science: Application in the development of new materials with specific properties.
Chemical Manufacturing: Use in the production of specialty chemicals.
Mécanisme D'action
(1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one: shares similarities with other tricyclic compounds featuring multiple functional groups.
Uniqueness:
Structural Complexity: The specific arrangement of functional groups and the tricyclic core make it unique.
Reactivity: Its ability to undergo diverse chemical reactions distinguishes it from simpler compounds.
Comparaison Avec Des Composés Similaires
Tricyclic Compounds: Such as tricyclo[4.3.1.03,8]decanes with different substituents.
Polyfunctional Compounds: Featuring multiple hydroxyl, benzoyl, and methoxy groups.
This detailed article provides a comprehensive overview of (1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[43103,8]decan-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C22H20O9 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
(1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |
InChI |
InChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13-,17?,18+,20+,21-,22-/m0/s1 |
Clé InChI |
UTKCEZMWSNDCMR-JQBDXDDDSA-N |
SMILES isomérique |
COC1=CC(=O)OC(=C1)C2[C@@]3(C[C@H]4C[C@]2([C@]([C@@H]3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O |
SMILES canonique |
COC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one](/img/structure/B10789035.png)
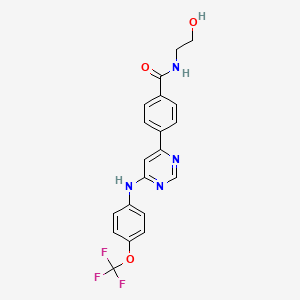
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B10789042.png)
![methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate](/img/structure/B10789054.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[2-[(2-chloroacetyl)amino]ethoxy-hydroxyphosphoryl]-difluoromethyl]phosphinic acid](/img/structure/B10789062.png)
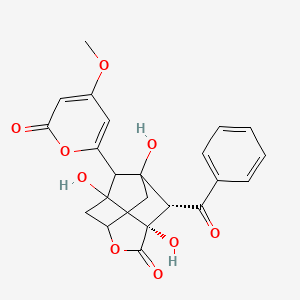
![[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[3-(methylamino)pyrrolidin-1-yl]methanone](/img/structure/B10789078.png)
![2-[(4E,8E,12E,16Z)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B10789083.png)
![(1S,2S,5S,7S,10S,11R,14S,16S,19R,20S,23S,25S,28S,29S,32S,34S)-5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B10789089.png)
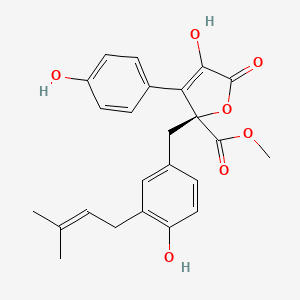
![(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B10789105.png)
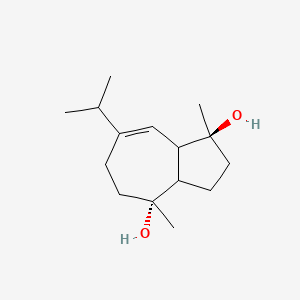
![5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10789130.png)
